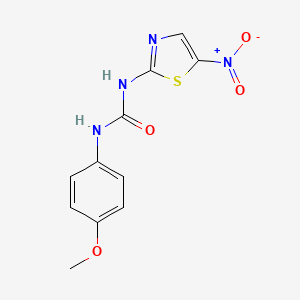![molecular formula C12H24N2O2 B6353301 t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0](/img/structure/B6353301.png)
t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 473838-71-0 . It has a molecular weight of 228.33 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
T-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a solid at room temperature . It has a molecular weight of 228.33 .科学的研究の応用
Non-Phosgene Synthesis of N-Substituted Carbamates
Research has focused on developing non-phosgene methods for synthesizing N-substituted carbamates due to the toxicity and environmental hazards associated with phosgene. Studies have explored the use of CO, dimethyl carbonate, CO2, and alkyl carbamates as alternative carbonyl reagents. Among these, alkyl carbamates, owing to their low toxicity, high activity, and simple preparation, have emerged as the most industrialized option for the synthesis of N-substituted carbamates. Additionally, the synthesis of N-substituted carbamates from CO2 has garnered attention as a green chemistry approach, offering a new pathway for chemical utilization of CO2 (Shang Jianpen, 2014).
Qualitative Structure-Metabolism Relationships in Carbamates
Understanding the metabolic hydrolysis of medicinal carbamates is crucial for drug design. A review compiling a large dataset on the metabolic hydrolysis of carbamates has extracted qualitative relationships between molecular structure and metabolic stability. This research classified compounds based on their substituents and calculated a metabolic lability score for each class, revealing trends in metabolic stability across different types of carbamates. Such insights are invaluable for the design of carbamates as drugs or prodrugs (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).
Decarbamoylation of Acetylcholinesterases
The study of carbamates' interaction with acetylcholinesterase (AChE) provides insights into their potential therapeutic and toxicological implications. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. Research reviewing the decarbamoylation (hydrolysis) of carbamoylated AChEs reveals that the rate of decarbamoylation varies significantly with the size of the alkyl substituents on the carbamoyl group. These findings contribute to our understanding of carbamates as AChE inhibitors, highlighting their effectiveness and potential for development as therapeutic agents (T. Rosenberry, J. Cheung, 2019).
Three-Phase Partitioning in Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a novel, green, and efficient technology for the separation and purification of bioactive molecules from natural sources. TPP's applicability spans the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The review discusses TPP's fundamentals, partitioning mechanisms, and applications, highlighting its potential for producing and separating various bioactive molecules. This technology represents a promising approach for the food and medical fields, offering a rapid and scalable solution for bioseparation processes (Jingkun Yan, Yaoyao Wang, Wen-Yi Qiu, Haile Ma, Zhenbin Wang, Jian-yong Wu, 2018).
作用機序
The mechanism of action of carbamates involves the inhibition of acetylcholinesterase (AChE) within the nervous tissue and at the neuromuscular junction . Carbamates inhibit AChE reversibly by carbamylation, leading to an accumulation of the neurotransmitter acetylcholine (ACh), which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


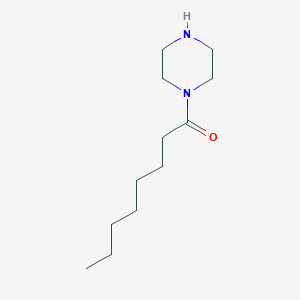
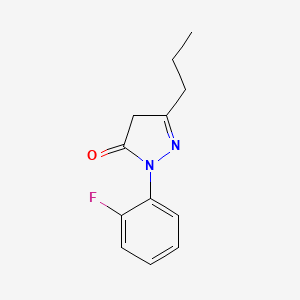
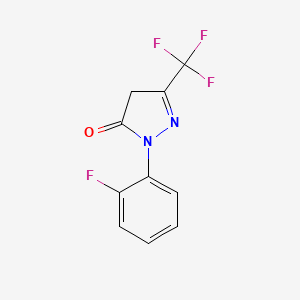
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

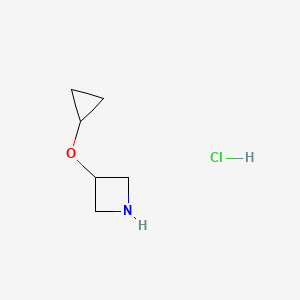
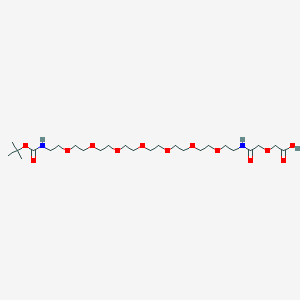

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

